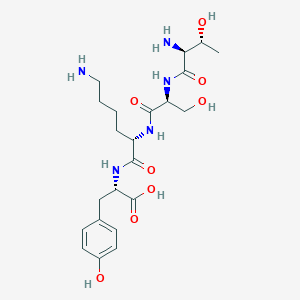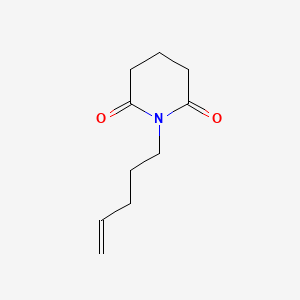
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its unique structure, which includes an amino group, a carbonyl group, and a phenylpropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoic acid with an appropriate alcohol under acidic conditions . The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted amino derivatives.
Scientific Research Applications
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a simpler structure and different applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
184094-83-5 |
|---|---|
Molecular Formula |
C13H16NO4- |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2S)-2-amino-4-oxo-4-(3-phenylpropoxy)butanoate |
InChI |
InChI=1S/C13H17NO4/c14-11(13(16)17)9-12(15)18-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/p-1/t11-/m0/s1 |
InChI Key |
JWQSCGOUBCFWMT-NSHDSACASA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CCCOC(=O)C[C@@H](C(=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)CC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






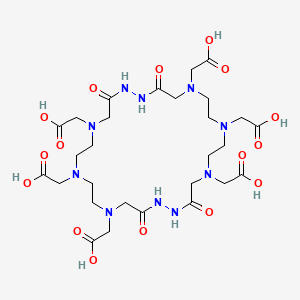

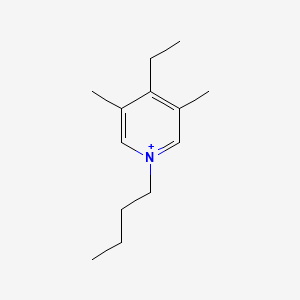
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)
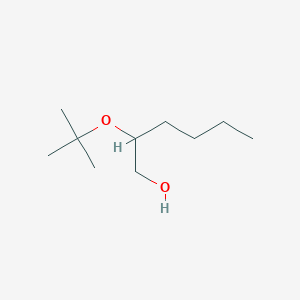
silane](/img/structure/B12556436.png)

![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
